Pikromycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

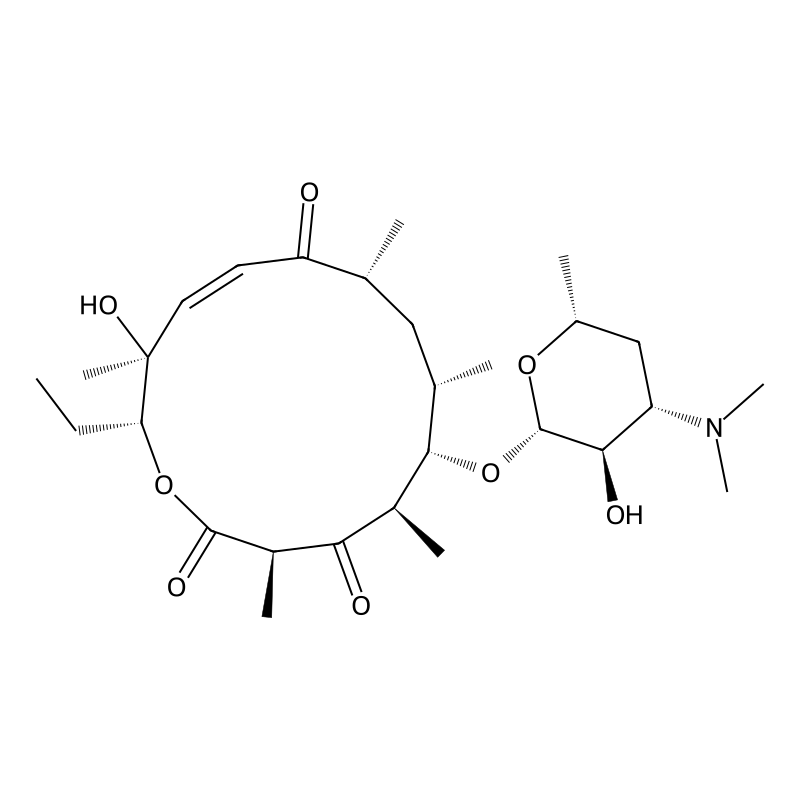

Pikromycin (CAS 19721-56-3) is a 14-membered macrolide antibiotic and the first naturally isolated member of the ketolide subclass. Structurally distinguished by a C-3 ketone and a single desosamine sugar, it lacks the cladinose moiety found in traditional macrolides like erythromycin [1]. In industrial and advanced academic procurement, pikromycin is primarily utilized as a chemically stable precursor for semi-synthetic ketolide development, a benchmark substrate for cytochrome P450 (PikC) biocatalysis, and a highly specific probe for ribosomal translation studies [2]. Its native ketolide core provides a streamlined starting point for engineering next-generation antibiotics designed to bypass macrolide-lincosamide-streptogramin B (MLSB) resistance mechanisms.

References

- [1] Sherman, D. H., et al. The Methymycin/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis. Journal of Industrial Microbiology & Biotechnology.

- [2] Almutairi, M. M., et al. Co-produced natural ketolides methymycin and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins. Nucleic Acids Research, 2017.

Substituting pikromycin with the more ubiquitous erythromycin A or its 12-membered analog methymycin fundamentally alters both chemical stability and downstream processability. Erythromycin possesses a C-6 hydroxyl group that drives rapid degradation into inactive hemiketals in protic or acidic environments, a liability completely absent in pikromycin's scaffold [1]. Furthermore, erythromycin's C-3 cladinose sugar prevents its direct use as a ketolide precursor without complex, low-yield cleavage and oxidation steps [2]. Meanwhile, substituting with methymycin shifts the macrolactone ring size from 14 to 12 members, rendering it incompatible with target binding pockets and enzymatic active sites specifically adapted for 14-membered macrolide derivatives.

References

Absence of C-6 Hydroxyl Prevents Hemiketal Degradation in Protic Solvents

Erythromycin A is notoriously susceptible to acid-catalyzed degradation in protic solvents, where its C-6 and C-12 hydroxyl groups react with the C-9 ketone to form inactive 6,9-hemiketal and spiroketal species [1]. Pikromycin inherently lacks the C-6 hydroxyl group, completely eliminating this specific intramolecular degradation pathway. This structural difference provides a significantly more stable 14-membered macrolactone scaffold for semi-synthetic modifications and formulation studies under acidic conditions where standard erythromycin would rapidly degrade.

| Evidence Dimension | Intramolecular hemiketal formation in protic/acidic conditions |

| Target Compound Data | Pikromycin: Does not form 6,9-hemiketal (lacks C-6 OH) |

| Comparator Or Baseline | Erythromycin A: Rapidly forms inactive 6,9-hemiketal and 9,12-spiroketal |

| Quantified Difference | 100% elimination of C-6 driven hemiketal degradation pathway |

| Conditions | Protic solvents and acidic formulation environments |

Procuring pikromycin provides a chemically stable macrolide scaffold for synthetic chemistry, avoiding the yield losses associated with erythromycin degradation in acidic media.

Direct Ketolide Scaffold Bypassing Cladinose Cleavage

The synthesis of advanced ketolide antibiotics from standard macrolides like erythromycin requires the chemical removal of the C-3 cladinose sugar and subsequent oxidation to a ketone, a multi-step process that reduces overall yield[1]. Pikromycin is a naturally occurring minimalist ketolide that already possesses the C-3 ketone and lacks the cladinose sugar. Procuring pikromycin as a starting material bypasses these inefficient cleavage and oxidation steps, offering a direct 14-membered ketolide core for combinatorial or semi-synthetic derivatization.

| Evidence Dimension | Synthetic steps to achieve C-3 ketolide core |

| Target Compound Data | Pikromycin: 0 steps (native C-3 ketone) |

| Comparator Or Baseline | Erythromycin A: Multiple steps (cladinose hydrolysis + C-3 oxidation) |

| Quantified Difference | Elimination of cladinose cleavage and oxidation steps |

| Conditions | Semi-synthetic production of ketolide derivatives |

Utilizing pikromycin as a precursor streamlines the synthetic route to novel ketolides by eliminating the need for complex sugar cleavage and oxidation.

Benchmark Substrate for PikC Hydroxylase Biocatalytic Assays

In the development of biocatalytic platforms, the cytochrome P450 monooxygenase PikC is highly valued for its broad substrate tolerance. Pikromycin serves as the definitive 14-membered, C-12 hydroxylated reference product in PikC assays, generated from the precursor narbomycin [1]. Compared to using crude extracts or non-native substrates, utilizing pure pikromycin as an analytical standard allows for precise quantification of PikC conversion efficiency and regioselectivity (C-12 vs C-14 hydroxylation) during the engineering of modular polyketide synthases.

| Evidence Dimension | Analytical baseline for PikC enzymatic conversion |

| Target Compound Data | Pikromycin: Definitive C-12 hydroxylated reference standard |

| Comparator Or Baseline | Non-native substrates or crude mixtures: Ambiguous conversion metrics |

| Quantified Difference | Enables exact quantification of C-12 regioselectivity |

| Conditions | In vitro biocatalytic assays using engineered PikC variants |

Procuring high-purity pikromycin is essential for calibrating biocatalytic workflows and validating the performance of engineered P450 enzymes in combinatorial biosynthesis.

Context-Specific Translation Inhibition for Ribosomal Probing

While broad-spectrum macrolides like erythromycin halt the synthesis of nearly all cellular proteins by blocking the nascent peptide exit tunnel (NPET), pikromycin acts as a minimalist ketolide that inhibits translation in a highly context-specific manner[1]. Because it lacks the extended side chains and cladinose sugar of erythromycin, pikromycin only prevents the synthesis of a limited subset of proteins. This makes it a highly specific molecular probe for studying specific NPET interactions, where erythromycin would cause indiscriminate translational arrest.

| Evidence Dimension | Spectrum of protein synthesis inhibition |

| Target Compound Data | Pikromycin: Inhibits a limited, specific subset of proteins |

| Comparator Or Baseline | Erythromycin A: Indiscriminate inhibition of nearly all protein synthesis |

| Quantified Difference | Highly selective translational arrest vs. global arrest |

| Conditions | In vitro ribosomal translation assays |

For researchers mapping ribosomal function, pikromycin provides a precise, context-dependent probe that avoids the blunt-force global translation shutdown caused by erythromycin.

Semi-Synthetic Ketolide Development

Leveraging its native C-3 ketone and absence of cladinose, pikromycin is a highly efficient starting scaffold for synthesizing novel ketolide antibiotics designed to overcome MLSB resistance, bypassing the low-yield cleavage steps required when using erythromycin [1].

Biocatalytic Pathway Engineering and Standardization

Pikromycin serves as a critical analytical reference standard for quantifying the regioselectivity and conversion efficiency of engineered cytochrome P450 PikC monooxygenases in combinatorial biosynthesis workflows [2].

Acid-Stable Macrolide Formulation Studies

Due to the absence of the C-6 hydroxyl group, pikromycin is utilized in formulation research and structural studies requiring protic or acidic environments where traditional macrolides like erythromycin would rapidly degrade into inactive hemiketals [3].

Context-Specific Ribosomal Translation Probing

As a minimalist ketolide, pikromycin is deployed in advanced pharmacodynamic assays to study specific nascent peptide exit tunnel (NPET) interactions without triggering the indiscriminate global translation arrest characteristic of bulkier macrolides [1].

References

- [1] Almutairi, M. M., et al. Co-produced natural ketolides methymycin and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins. Nucleic Acids Research, 2017.

- [2] Hansen, D. A., et al. Biocatalytic Synthesis of Pikromycin, Methymycin, Neomethymycin, Novamethymycin, and Ketomethymycin. Journal of the American Chemical Society, 2013.

- [3] Mankin, A. S., et al. Translation and Protein Synthesis: Macrolides. Chemical Reviews, 2005.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Use Classification

Dates

2: Goldberg VE, Polyakova TY, Popova NO, Vysotskaya VV, Simolina EI, Belevich YV, Tuzikova TP, Goldberg AV, Zhdanov VV, Miroshnichenko LA, Udut EV, Simanina EV, Dygai AM, Zyuz'kov GN. Assessment of Erythroid and Granulocytic Hematopoietic Lineages in Patients with Non-Small-Cell Lung Carcinoma. Bull Exp Biol Med. 2017 Aug;163(4):469-474. doi: 10.1007/s10517-017-3830-y. Epub 2017 Aug 29. PubMed PMID: 28853075.

3: Hansen DA, Koch AA, Sherman DH. Identification of a Thioesterase Bottleneck in the Pikromycin Pathway through Full-Module Processing of Unnatural Pentaketides. J Am Chem Soc. 2017 Sep 27;139(38):13450-13455. doi: 10.1021/jacs.7b06432. Epub 2017 Sep 19. PubMed PMID: 28836772; PubMed Central PMCID: PMC5617803.

4: Koch AA, Hansen DA, Shende VV, Furan LR, Houk KN, Jiménez-Osés G, Sherman DH. A Single Active Site Mutation in the Pikromycin Thioesterase Generates a More Effective Macrocyclization Catalyst. J Am Chem Soc. 2017 Sep 27;139(38):13456-13465. doi: 10.1021/jacs.7b06436. Epub 2017 Sep 19. PubMed PMID: 28836768; PubMed Central PMCID: PMC5617804.

5: Pyeon HR, Nah HJ, Kang SH, Choi SS, Kim ES. Heterologous expression of pikromycin biosynthetic gene cluster using Streptomyces artificial chromosome system. Microb Cell Fact. 2017 May 31;16(1):96. doi: 10.1186/s12934-017-0708-7. PubMed PMID: 28569150; PubMed Central PMCID: PMC5452415.

6: Han S, Pham TV, Kim JH, Lim YR, Park HG, Jeong D, Yun CH, Chun YJ, Kang LW, Kim D. Structural insights into the binding of lauric acid to CYP107L2 from Streptomyces avermitilis. Biochem Biophys Res Commun. 2017 Jan 22;482(4):902-908. doi: 10.1016/j.bbrc.2016.11.131. Epub 2016 Nov 25. PubMed PMID: 27890614.

7: Tripathi A, Choi SS, Sherman DH, Kim ES. Thioesterase domain swapping of a linear polyketide tautomycetin with a macrocyclic polyketide pikromycin in Streptomyces sp. CK4412. J Ind Microbiol Biotechnol. 2016 Aug;43(8):1189-93. doi: 10.1007/s10295-016-1790-2. Epub 2016 Jun 9. PubMed PMID: 27277081; PubMed Central PMCID: PMC4939285.

8: Chemler JA, Tripathi A, Hansen DA, O'Neil-Johnson M, Williams RB, Starks C, Park SR, Sherman DH. Evolution of Efficient Modular Polyketide Synthases by Homologous Recombination. J Am Chem Soc. 2015 Aug 26;137(33):10603-9. doi: 10.1021/jacs.5b04842. Epub 2015 Aug 13. PubMed PMID: 26230368; PubMed Central PMCID: PMC4666801.

9: Li Y, Dodge GJ, Fiers WD, Fecik RA, Smith JL, Aldrich CC. Functional Characterization of a Dehydratase Domain from the Pikromycin Polyketide Synthase. J Am Chem Soc. 2015 Jun 10;137(22):7003-6. doi: 10.1021/jacs.5b02325. Epub 2015 Jun 2. PubMed PMID: 26027428; PubMed Central PMCID: PMC4624270.

10: Hansen DA, Koch AA, Sherman DH. Substrate controlled divergence in polyketide synthase catalysis. J Am Chem Soc. 2015 Mar 25;137(11):3735-8. doi: 10.1021/ja511743n. Epub 2015 Mar 12. PubMed PMID: 25730816; PubMed Central PMCID: PMC4379966.

11: Yi JS, Kim MS, Kim SJ, Kim BG. Effects of Sucrose, Phosphate, and Calcium Carbonate on the Production of Pikromycin from Streptomyces venezuelae. J Microbiol Biotechnol. 2015 Apr;25(4):496-502. PubMed PMID: 25341465.

12: Garg A, Xie X, Keatinge-Clay A, Khosla C, Cane DE. Elucidation of the cryptic epimerase activity of redox-inactive ketoreductase domains from modular polyketide synthases by tandem equilibrium isotope exchange. J Am Chem Soc. 2014 Jul 23;136(29):10190-3. doi: 10.1021/ja5056998. Epub 2014 Jul 10. PubMed PMID: 25004372; PubMed Central PMCID: PMC4111212.

13: Whicher JR, Dutta S, Hansen DA, Hale WA, Chemler JA, Dosey AM, Narayan AR, Håkansson K, Sherman DH, Smith JL, Skiniotis G. Structural rearrangements of a polyketide synthase module during its catalytic cycle. Nature. 2014 Jun 26;510(7506):560-4. doi: 10.1038/nature13409. Epub 2014 Jun 18. PubMed PMID: 24965656; PubMed Central PMCID: PMC4074775.

14: Dutta S, Whicher JR, Hansen DA, Hale WA, Chemler JA, Congdon GR, Narayan AR, Håkansson K, Sherman DH, Smith JL, Skiniotis G. Structure of a modular polyketide synthase. Nature. 2014 Jun 26;510(7506):512-7. doi: 10.1038/nature13423. Epub 2014 Jun 18. PubMed PMID: 24965652; PubMed Central PMCID: PMC4278352.

15: Hansen DA, Rath CM, Eisman EB, Narayan AR, Kittendorf JD, Mortison JD, Yoon YJ, Sherman DH. Biocatalytic synthesis of pikromycin, methymycin, neomethymycin, novamethymycin, and ketomethymycin. J Am Chem Soc. 2013 Jul 31;135(30):11232-8. doi: 10.1021/ja404134f. Epub 2013 Jul 18. PubMed PMID: 23866020; PubMed Central PMCID: PMC3771335.

16: Oh HS, Kang HY. Total synthesis of pikromycin. J Org Chem. 2012 Jan 20;77(2):1125-30. doi: 10.1021/jo201158q. Epub 2011 Dec 30. PubMed PMID: 22168449.

17: Bonnett SA, Rath CM, Shareef AR, Joels JR, Chemler JA, Håkansson K, Reynolds K, Sherman DH. Acyl-CoA subunit selectivity in the pikromycin polyketide synthase PikAIV: steady-state kinetics and active-site occupancy analysis by FTICR-MS. Chem Biol. 2011 Sep 23;18(9):1075-81. doi: 10.1016/j.chembiol.2011.07.016. PubMed PMID: 21944746; PubMed Central PMCID: PMC3184853.

18: Han AR, Park SR, Park JW, Lee EY, Kim DM, Kim BG, Yoon YJ. Biosynthesis of glycosylated derivatives of tylosin in Streptomyces venezuelae. J Microbiol Biotechnol. 2011 Jun;21(6):613-6. PubMed PMID: 21715968.

19: Borisova SA, Liu HW. Characterization of glycosyltransferase DesVII and its auxiliary partner protein DesVIII in the methymycin/picromycin biosynthetic pathway. Biochemistry. 2010 Sep 21;49(37):8071-84. doi: 10.1021/bi1007657. PubMed PMID: 20695498; PubMed Central PMCID: PMC2939310.

20: Mortison JD, Kittendorf JD, Sherman DH. Synthesis and biochemical analysis of complex chain-elongation intermediates for interrogation of molecular specificity in the erythromycin and pikromycin polyketide synthases. J Am Chem Soc. 2009 Nov 4;131(43):15784-93. doi: 10.1021/ja9060596. PubMed PMID: 19810731; PubMed Central PMCID: PMC2796446.

Explore Compound Types